6-(1,3-Dioxolan-2-yl)pyridine-3-sulfonyl chloride
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Overview
Description
6-(1,3-Dioxolan-2-yl)pyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C8H8ClNO4S and a molecular weight of 249.67 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a sulfonyl chloride group and a dioxolane ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,3-Dioxolan-2-yl)pyridine-3-sulfonyl chloride typically involves the reaction of pyridine-3-sulfonyl chloride with 1,3-dioxolane under specific conditions . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions often include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-(1,3-Dioxolan-2-yl)pyridine-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include bases like triethylamine, nucleophiles such as amines and alcohols, and oxidizing or reducing agents depending on the desired transformation . The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity of the products.
Major Products Formed
The major products formed from these reactions include various sulfonamide, sulfonate, and sulfonothioate derivatives, which have applications in different fields of research and industry .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-(1,3-Dioxolan-2-yl)pyridine-3-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide, sulfonate, and sulfonothioate derivatives . The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed.
Comparison with Similar Compounds
Similar Compounds
Pyridine-3-sulfonyl chloride: This compound is similar in structure but lacks the dioxolane ring.
Pyridine-2-sulfonyl chloride: Another similar compound with the sulfonyl chloride group attached to the 2-position of the pyridine ring.
Uniqueness
6-(1,3-Dioxolan-2-yl)pyridine-3-sulfonyl chloride is unique due to the presence of the dioxolane ring, which can influence the reactivity and properties of the compound. This structural feature can provide additional steric and electronic effects, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
6-(1,3-dioxolan-2-yl)pyridine-3-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO4S/c9-15(11,12)6-1-2-7(10-5-6)8-13-3-4-14-8/h1-2,5,8H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPZFBYFMLSALBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=NC=C(C=C2)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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